molecular formula C8H10N4OS B11438963 5-(propan-2-yl)-3-thioxo-2,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-7(3H)-one

5-(propan-2-yl)-3-thioxo-2,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-7(3H)-one

Cat. No.: B11438963
M. Wt: 210.26 g/mol
InChI Key: VKVBJZTZDFRFNR-UHFFFAOYSA-N
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Description

7-HYDROXY-5-(PROPAN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-3-THIONE is a nitrogen-containing heterocyclic compound. Compounds with such structures are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-5-(PROPAN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-3-THIONE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a carbonyl compound, followed by further functionalization to introduce the hydroxy and isopropyl groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-5-(PROPAN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-3-THIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an alkyl or aryl group .

Scientific Research Applications

7-HYDROXY-5-(PROPAN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-3-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-HYDROXY-5-(PROPAN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-3-THIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

Uniqueness

7-HYDROXY-5-(PROPAN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-3-THIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

5-(propan-2-yl)-3-thioxo-2,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-7(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired compound. Various synthetic routes have been explored in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have indicated that compounds within the triazolo-pyrimidine class exhibit significant anticancer properties. For instance, a related compound demonstrated effective inhibition of Polo-like kinase 1 (Plk1), a target implicated in various cancers. The structure-activity relationship (SAR) studies revealed that modifications on the triazole ring can enhance cellular potency and selectivity against cancer cell lines such as HeLa and L363. The compound's mechanism involves disruption of mitotic processes leading to apoptosis in cancer cells .

CompoundTargetIC50 (μM)Cell Line
This compoundPlk14.1HeLa
Related CompoundPlk15.0L363

Antioxidant Properties

The antioxidant activity of 5-(propan-2-yl)-3-thioxo derivatives has been evaluated using various in vitro assays. These compounds have shown potential in scavenging free radicals and reducing oxidative stress markers in cellular models. The thioxo moiety is believed to play a crucial role in enhancing antioxidant activity .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. Its efficacy was tested against both Gram-positive and Gram-negative bacteria, showing promising results that suggest its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of a triazolo-pyrimidine derivative showed that it effectively induced cell cycle arrest in cancer cells at concentrations as low as 4.1 μM. The study highlighted the compound's ability to inhibit Plk1 activity specifically without affecting other kinases such as Plk2 or Plk3 .

Case Study 2: Antioxidant Activity Assessment

In another investigation assessing antioxidant properties, the compound was subjected to DPPH radical scavenging assays. Results indicated a significant reduction in DPPH absorbance at varying concentrations, suggesting strong radical scavenging ability compared to standard antioxidants .

Properties

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

5-propan-2-yl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C8H10N4OS/c1-4(2)5-3-6(13)9-7-10-11-8(14)12(5)7/h3-4H,1-2H3,(H,11,14)(H,9,10,13)

InChI Key

VKVBJZTZDFRFNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC2=NNC(=S)N12

Origin of Product

United States

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